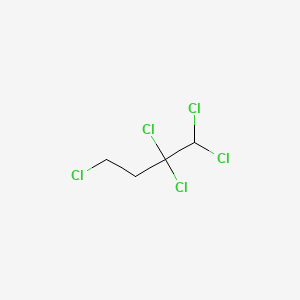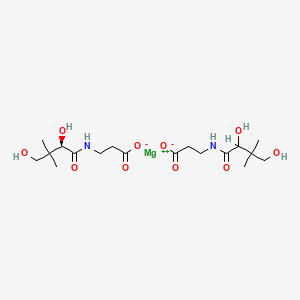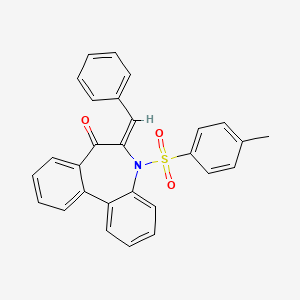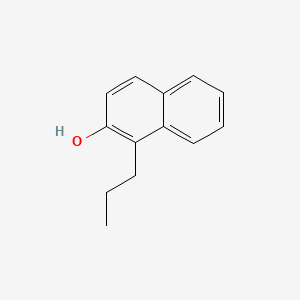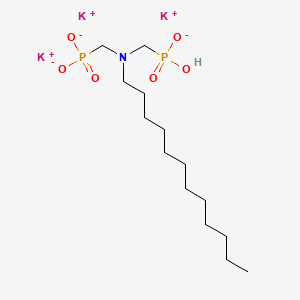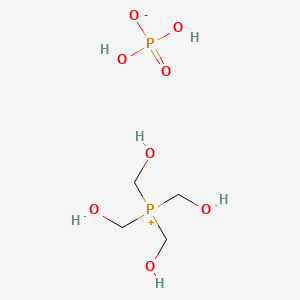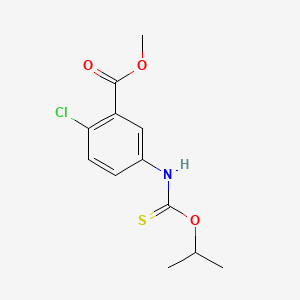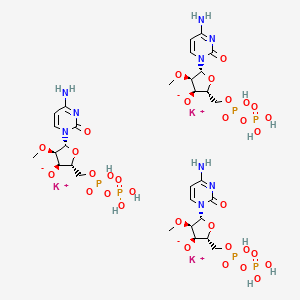
Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is a cytosine nucleotide derivative. It contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes. This compound is a part of the pyrimidine ribonucleoside diphosphates class, which are essential components in the synthesis of nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
化学反应分析
Types of Reactions
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various cytidine analogs.
科学研究应用
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in cellular processes, including DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of various biochemical reagents and diagnostic tools
作用机制
The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .
相似化合物的比较
Similar Compounds
Cytidine 5’-(trihydrogen diphosphate): A cytosine nucleotide with two phosphate groups, similar in structure but lacking the 2’-O-methyl modification.
Cytidine 5’-(tetrahydrogen triphosphate): Contains three phosphate groups and is involved in different biochemical pathways.
Uridine 5’-(trihydrogen diphosphate): A uracil nucleotide with similar phosphate groups but different base structure
Uniqueness
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is unique due to its 2’-O-methyl modification, which can influence its biochemical properties and interactions. This modification can affect its stability, binding affinity, and overall functionality in various biological processes .
属性
CAS 编号 |
93839-94-2 |
|---|---|
分子式 |
C30H48K3N9O33P6 |
分子量 |
1365.9 g/mol |
IUPAC 名称 |
tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate |
InChI |
InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1 |
InChI 键 |
LXFGTQAFFWZMKY-WVJFLJFUSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
规范 SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

